Potassium dihydrogen citrate hydrate
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Overview
Description
Potassium dihydrogen citrate hydrate is a chemical compound with the molecular formula C6H7KO7. It is commonly used as a buffering agent and a chelating agent. This compound is also known for its role as an alkalizing agent in renal function and its ability to increase bone density, making it valuable in research related to osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dihydrogen citrate hydrate can be synthesized by blending citric acid and potassium citrate. The reaction typically involves dissolving the reactants in water and allowing them to react under controlled conditions. The resulting solution is then dried to obtain the crystalline product .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing citric acid with potassium hydroxide or potassium carbonate. The reaction is carried out in aqueous solution, and the product is crystallized by evaporating the water. The crystals are then dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium dihydrogen citrate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various alcohols or other reduced compounds.
Scientific Research Applications
Potassium dihydrogen citrate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a buffering agent in various chemical reactions and processes.
Biology: It is used in biological research to study its effects on bone density and renal function.
Medicine: It is used in medical research related to osteoporosis and renal function.
Industry: It is used in the food industry as a buffering agent and in the pharmaceutical industry as a chelating agent
Mechanism of Action
The mechanism of action of potassium dihydrogen citrate hydrate involves its metabolism yielding an alkaline load. This compound increases urinary citrate levels by modifying the renal handling of citrate, rather than increasing the filtered load of citrate. This mechanism is particularly useful in managing conditions like renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis .
Comparison with Similar Compounds
Similar Compounds
Tripotassium citrate: Similar in structure but contains three potassium ions.
Disodium hydrogen citrate: Contains sodium instead of potassium and behaves similarly at low concentrations.
Uniqueness
Potassium dihydrogen citrate hydrate is unique due to its specific buffering and chelating properties, as well as its role in increasing bone density and its use in renal function research. Its ability to act as an alkalizing agent sets it apart from other similar compounds .
Properties
IUPAC Name |
potassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRHTYDFXPPRR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.O.O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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